molecular formula C16H13F3O3 B14022312 Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate

Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate

Cat. No.: B14022312
M. Wt: 310.27 g/mol
InChI Key: SWGSYEHZKVCKIY-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate typically involves the esterification of 3-(benzyloxy)-5-(trifluoromethyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product is 3-(benzyloxy)-5-(trifluoromethyl)benzoic acid.

    Reduction: The major product is 3-(benzyloxy)-5-(trifluoromethyl)benzyl alcohol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzoates.

Scientific Research Applications

Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased hydrophobicity or stability.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets due to its electron-withdrawing properties. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzyloxy)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Methyl 3-(trifluoromethyl)benzoate: Lacks the benzyloxy group, leading to different applications and biological activity.

    3-(Benzyloxy)-5-(trifluoromethyl)benzoic acid: The carboxylic acid derivative of the compound, with different solubility and reactivity.

Uniqueness

Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate is unique due to the presence of both the benzyloxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.

Properties

Molecular Formula

C16H13F3O3

Molecular Weight

310.27 g/mol

IUPAC Name

methyl 3-phenylmethoxy-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C16H13F3O3/c1-21-15(20)12-7-13(16(17,18)19)9-14(8-12)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

SWGSYEHZKVCKIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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